molecular formula C12H17NO B1375227 [1-(Benzylamino)cyclobutyl]methanol CAS No. 1147112-73-9

[1-(Benzylamino)cyclobutyl]methanol

Cat. No.: B1375227
CAS No.: 1147112-73-9
M. Wt: 191.27 g/mol
InChI Key: YJNPDPPLKBYCET-UHFFFAOYSA-N
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Description

[1-(Benzylamino)cyclobutyl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by the presence of a benzylamino group attached to a cyclobutyl ring, which is further connected to a methanol group

Scientific Research Applications

Chemistry: In chemistry, [1-(Benzylamino)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving cyclobutyl and benzylamino moieties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the development of new materials with unique properties.

Safety and Hazards

“[1-(Benzylamino)cyclobutyl]methanol” is classified as dangerous . It has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzylamino)cyclobutyl]methanol typically involves the reaction of cyclobutanone with benzylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Benzylamino)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted cyclobutylmethanol derivatives.

Mechanism of Action

The mechanism of action of [1-(Benzylamino)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [1-(Aminomethyl)cyclobutyl]methanol: Similar structure but with an aminomethyl group instead of a benzylamino group.

    [1-(Benzylamino)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    [1-(Benzylamino)cyclopentyl]methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness: [1-(Benzylamino)cyclobutyl]methanol is unique due to its specific combination of a benzylamino group and a cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural rigidity and potential for diverse chemical modifications set it apart from other similar compounds.

Properties

IUPAC Name

[1-(benzylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(7-4-8-12)13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNPDPPLKBYCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147112-73-9
Record name [1-(benzylamino)cyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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